molecular formula C5H10BrI B1282419 1-Bromo-5-iodopentane CAS No. 88962-86-1

1-Bromo-5-iodopentane

Cat. No.: B1282419
CAS No.: 88962-86-1
M. Wt: 276.94 g/mol
InChI Key: FWDOLPSHUHIDGX-UHFFFAOYSA-N
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Description

1-Bromo-5-iodopentane is an organic compound with the chemical formula C5H10BrI. It is a halogenated hydrocarbon, specifically a haloalkane, characterized by the presence of both bromine and iodine atoms attached to a pentane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .

Scientific Research Applications

1-Bromo-5-iodopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action for the nucleophilic substitution reactions of 1-Bromo-5-iodopentane involves an initial ionization of the halogenoalkane, followed by a very rapid attack by the nucleophile on the carbocation formed . This is known as an SN1 reaction .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-iodopentane can be synthesized through a series of halogenation reactions. One common method involves the bromination of pentane to form 1-bromopentane, followed by iodination using sodium iodide under alkaline conditions. The reaction proceeds as follows: [ \text{C5H11Br} + \text{NaI} \rightarrow \text{C5H10BrI} + \text{NaBr} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-iodopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH) are common reagents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Comparison with Similar Compounds

    1-Bromo-5-chloropentane: Similar structure but with a chlorine atom instead of iodine.

    1-Iodo-5-chloropentane: Similar structure but with a chlorine atom instead of bromine.

    1-Bromo-5-fluoropentane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-Bromo-5-iodopentane is unique due to the presence of both bromine and iodine atoms, which provides distinct reactivity and versatility in chemical reactions. The combination of these halogens allows for selective substitution and elimination reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

1-bromo-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDOLPSHUHIDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525782
Record name 1-Bromo-5-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88962-86-1
Record name 1-Bromo-5-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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